REACTION_CXSMILES
|
Br[C:2]1[C:3]2[N:11]([CH2:12][CH3:13])[C:10]([C:14]3[C:15]([NH2:19])=[N:16][O:17][N:18]=3)=[N:9][C:4]=2[C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.B(OC)(OC)[O:26]C.C(=O)=O.CC(C)=O>C1COCC1>[NH2:19][C:15]1[C:14]([C:10]2[N:11]([CH2:12][CH3:13])[C:3]3[C:2]([OH:26])=[CH:7][N:6]=[C:5]([Cl:8])[C:4]=3[N:9]=2)=[N:18][O:17][N:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(C(=NC1)Cl)N=C(N2CC)C=2C(=NON2)N
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
dry-ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred vigorously at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a dry-ice/acetone bath until the internal temperature
|
Type
|
CUSTOM
|
Details
|
was below −75° C
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below −70° C
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
WAIT
|
Details
|
After 18 h.
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
A solution of 30% hydrogen peroxide (250 mL) and 3N NaOH (100 mL) was added at a rate
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
The ice bath was then removed
|
Type
|
CUSTOM
|
Details
|
The bulk of the organic solvent was removed under reduced pressure
|
Type
|
STIRRING
|
Details
|
After stirring the resulting suspension for 30 min.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
ethyl acetate (200 mL) was added
|
Type
|
STIRRING
|
Details
|
After stirring for another 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed sequentially with water, ethyl acetate, toluene and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solid was dried to a constant weight
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NON1)C=1N(C2=C(C(=NC=C2O)Cl)N1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.9 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |